solenopsin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Solenopsin is a lipophilic alkaloid with the molecular formula C₁₇H₃₅N, found in the venom of fire ants (Solenopsis species). It is considered the primary toxin in the venom and may be responsible for the cardiorespiratory failure in people who experience excessive fire ant stings . Structurally, this compound consists of a piperidine ring with a methyl group substitution at position 2 and a long hydrophobic chain at position 6 .

Preparation Methods

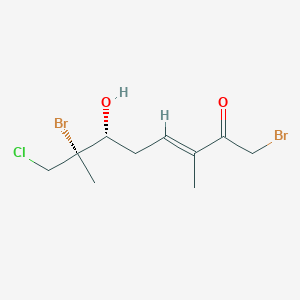

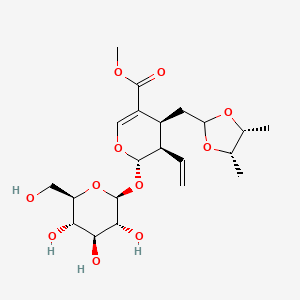

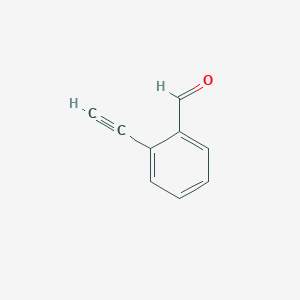

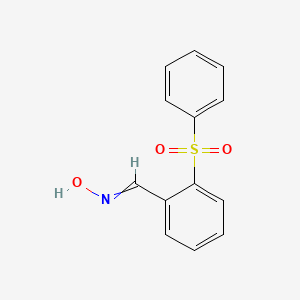

The total synthesis of solenopsin has been described by several methods. One proposed method starts with the alkylation of 4-chloropyridine with a Grignard reagent derived from 1-bromoundecane, followed by reaction with phenyl chloroformate to form 4-chloro-1-(phenoxycarbonyl)-2-undecyl-1,2-dihydropyridine. The phenylcarbamate is converted to the BOC protecting group, and then pyridine is methylated at the 6 position. The pyridine ring is then reduced to a tetrahydropyridine via catalytic hydrogenation with palladium on carbon and further reduced with sodium cyanoborohydride to a piperidine ring. The BOC group is finally removed to yield this compound . Another method involves palladium-catalyzed N-alkylation and cyclization to construct the trans-2,6-piperidine ring moiety .

Chemical Reactions Analysis

Solenopsin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include catalytic hydrogenation with palladium on carbon for reduction and Grignard reagents for alkylation . Major products formed from these reactions include different analogs of this compound, such as isothis compound A, which has strong insecticidal effects .

Scientific Research Applications

Solenopsin has a number of scientific research applications. It inhibits angiogenesis in vitro via the phosphoinositide 3-kinase signaling pathway and inhibits neuronal nitric oxide synthase in a manner that is non-competitive with L-arginine . It also inhibits quorum-sensing signaling in some bacteria, making it a potential candidate for antimicrobial therapy . Additionally, this compound has been shown to exhibit anti-proliferative effects on tumor cells and may be useful in the treatment of hyperproliferative and malignant disorders of the skin .

Mechanism of Action

Solenopsin exerts its effects by inhibiting the phosphoinositide 3-kinase signaling pathway, which plays a major regulatory role in the control of apoptosis, proliferation, and angiogenesis . It prevents the phosphorylation of Akt and its substrate forkhead box 01a, a member of the forkhead family of transcription factors . This compound also inhibits Akt-1 activity in an ATP-competitive manner without affecting other protein kinases .

Comparison with Similar Compounds

Solenopsin is structurally similar to ceramide, a major endogenous regulator of cell signaling and cancer therapy-induced apoptosis . Both this compound and ceramide inhibit functional Akt activity and PDK1 activation in lipid rafts . this compound induces mitophagy, like ceramide, and exhibits unique anti-angiogenic and anti-proliferative properties . Similar compounds include other piperidine alkaloids such as isothis compound A, this compound B, this compound C, and this compound D, which differ in the length of the alkyl side chain on the piperidine ring .

Properties

CAS No. |

76094-26-3 |

|---|---|

Molecular Formula |

C17H35N |

Molecular Weight |

253.5 g/mol |

IUPAC Name |

2-methyl-6-undecylpiperidine |

InChI |

InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3 |

InChI Key |

AYJGABFBAYKWDX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1CCCC(N1)C |

Isomeric SMILES |

CCCCCCCCCCC[C@@H]1CCC[C@H](N1)C |

Canonical SMILES |

CCCCCCCCCCCC1CCCC(N1)C |

Synonyms |

cis-2-methyl-6-n-undecylpiperidine isosolenopsin A Solenopsin A trans-2-methyl-6-n-undecylpiperidine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

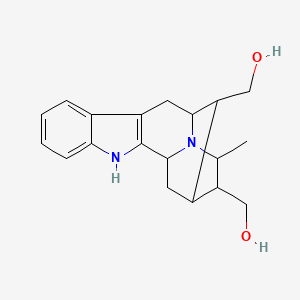

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)acetate](/img/structure/B1209960.png)

![N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1209963.png)

![3-[[[[3-[(4-Chlorophenyl)methyl]-2-methyl-4-oxo-6-quinazolinyl]amino]-oxomethyl]amino]propanoic acid ethyl ester](/img/structure/B1209965.png)

![N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B1209969.png)